5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate. This intermediate can then undergo cyclization with an appropriate amine and a ketone to form the desired pyrrolone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the hydroxy and furan groups suggests it could have antioxidant or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-furylacrylic acid: Similar structure but lacks the pyrrolone ring.
4-(4-Methylphenyl)-2-furylmethanol: Similar structure but lacks the chlorophenyl group.
3-Hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the furan ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups. The presence of both chlorophenyl and furan rings, along with the hydroxy group, provides a unique set of chemical properties and reactivity that is not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H18ClNO3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18ClNO3/c1-14-4-6-15(7-5-14)19-20(16-8-10-17(23)11-9-16)24(22(26)21(19)25)13-18-3-2-12-27-18/h2-12,20,25H,13H2,1H3 |
InChI Key |
GNWASKHFDKQSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CO4)O |
Origin of Product |
United States |
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